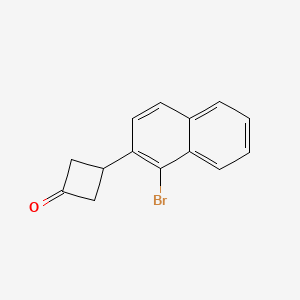
3-(1-Bromonaphthalen-2-yl)cyclobutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromonaphthalen-2-yl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a bromonaphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1-Bromonaphthalen-2-yl)cyclobutanone can be synthesized through a palladium-catalyzed coupling reaction. One common method involves the reaction of 3-(2-bromophenyl)cyclobutanone with tri-n-butylvinyltins . The reaction is typically carried out under nitrogen atmosphere using standard Schlenk and glove box techniques .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromonaphthalen-2-yl)cyclobutanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted cyclobutanones.
Applications De Recherche Scientifique
3-(1-Bromonaphthalen-2-yl)cyclobutanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mécanisme D'action
The mechanism of action of 3-(1-bromonaphthalen-2-yl)cyclobutanone involves its interaction with various molecular targets. The bromonaphthalene moiety can participate in π-π interactions, while the cyclobutanone ring can undergo ring-opening reactions under specific conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Bromophenyl)cyclobutanone
- 3-(2-Isopropenylphenyl)cyclobutanone
- 3-(2-Propenylphenyl)cyclobutanone
Uniqueness
3-(1-Bromonaphthalen-2-yl)cyclobutanone is unique due to the presence of the bromonaphthalene moiety, which imparts distinct electronic and steric properties compared to other cyclobutanone derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .
Propriétés
Numéro CAS |
918299-25-9 |
|---|---|
Formule moléculaire |
C14H11BrO |
Poids moléculaire |
275.14 g/mol |
Nom IUPAC |
3-(1-bromonaphthalen-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C14H11BrO/c15-14-12-4-2-1-3-9(12)5-6-13(14)10-7-11(16)8-10/h1-6,10H,7-8H2 |
Clé InChI |
QDQUJAWSXRFKPY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC1=O)C2=C(C3=CC=CC=C3C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


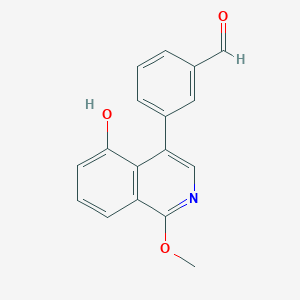
![6-Fluoro-2-iodobenzo[d]thiazole](/img/structure/B11846847.png)
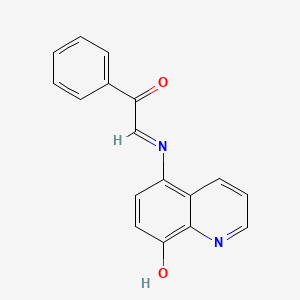

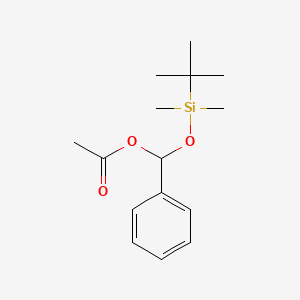
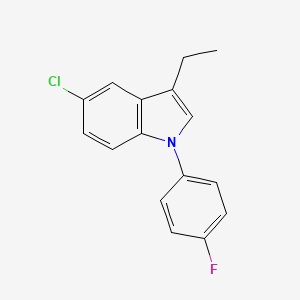
![2-[(1E)-7-methoxy-3-phenyl-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetonitrile](/img/structure/B11846868.png)
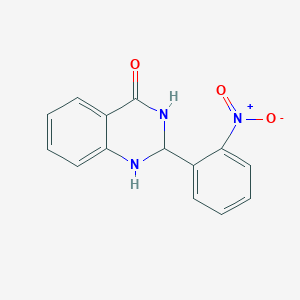
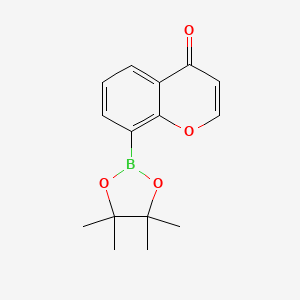
![1,2-Dihydroxy-8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B11846881.png)
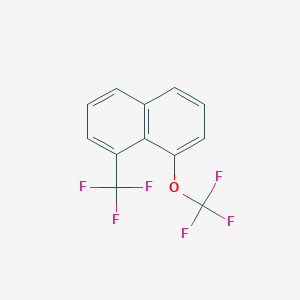
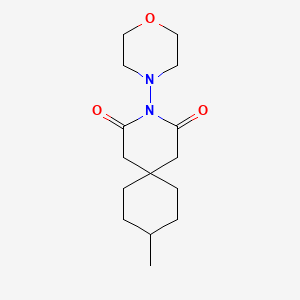
![Benzenecarboximidamide, 3-[(1-naphthalenyloxy)methyl]-](/img/structure/B11846885.png)

